Arsacetin

Description

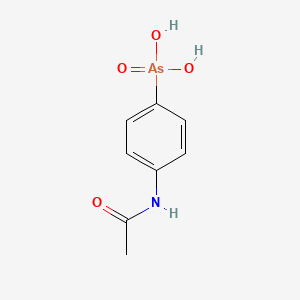

Structure

2D Structure

Properties

CAS No. |

618-22-4 |

|---|---|

Molecular Formula |

C8H10AsNO4 |

Molecular Weight |

259.09 g/mol |

IUPAC Name |

(4-acetamidophenyl)arsonic acid |

InChI |

InChI=1S/C8H10AsNO4/c1-6(11)10-8-4-2-7(3-5-8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |

InChI Key |

LTGKKKITNWDUCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[As](=O)(O)O |

Origin of Product |

United States |

Historical and Foundational Research of Arsacetin

Early Development and Discovery of Arsacetin

This compound, also known as acetylatoxyl or compound No. 306, emerged during a period of intense investigation into the therapeutic potential of organic arsenic compounds. Its development was a step in the evolution of these agents, following earlier compounds like Atoxyl. Atoxyl, or aminophenylarsenic acid, was synthesized in 1859 and used clinically in 1905 for African sleeping sickness, although it carried a high risk of blindness at effective doses nih.gov.

This compound within the Evolution of Organic Arsenical Compounds

The synthesis of this compound represented an attempt to improve upon the properties of Atoxyl by modifying its chemical structure, specifically by adding a substituent to the amino group of Atoxyl nih.govnih.gov. This modification aimed to enhance therapeutic efficacy while reducing toxicity nih.gov. This compound was one of many organic arsenicals tested in vivo for treating experimental trypanosomiasis and later syphilis core.ac.uk. Other notable compounds in this evolutionary chain included arsenophenylglycine (B1228195) (compound No. 418) and arsphenamine (B1667614) (compound No. 606), which would later be marketed as Salvarsan nih.govcore.ac.ukequilibrium-uamc.com.mx.

Pioneering Contributions of Paul Ehrlich to this compound Research

Paul Ehrlich was a central figure in the research and development of this compound and other organic arsenicals. His work was foundational to the birth of chemotherapy, a concept he himself introduced nih.govslideshare.netwikipedia.org. Ehrlich's approach involved the systematic synthesis and screening of numerous chemical compounds in animal models of disease, seeking a "magic bullet" that could selectively target pathogens nih.govslideshare.netwikipedia.org. This compound was synthesized in his laboratory as compound No. 306 in his series of tested substances nih.govnih.govequilibrium-uamc.com.mx. Although this compound was found to be less toxic than Atoxyl in mice, it still exhibited strong neurotoxicity at therapeutic doses, which limited its further development nih.gov. Despite this, the research on this compound and other compounds like arsenophenylglycine (compound No. 418) contributed to the knowledge base that eventually led to the discovery of arsphenamine (compound No. 606), a significant breakthrough in the treatment of syphilis nih.govcore.ac.uk. Ehrlich's systematic approach to drug discovery, involving the synthesis of multiple structures and pharmacological screening, was a crucial contribution to the field nih.govresearchgate.net.

Historical Comparative Assessments of this compound Efficacy in Preclinical Models

Historically, this compound was assessed for its efficacy primarily in preclinical models, particularly in mice infected with trypanosomes. Comparative assessments were made against other arsenical compounds available at the time, such as Atoxyl and arsenophenylglycine researchgate.nettamildigitallibrary.in. While some occasional cures were observed with this compound in trypanosome-infected mice, the results were considered unsatisfactory due to the uncertainty of its after-effects on the animals tamildigitallibrary.in. In comparison to Atoxyl, this compound was noted as being less toxic in mice nih.govresearchgate.net. However, achieving therapeutic efficacy required high doses, which unfortunately led to significant neurotoxicity nih.govresearchgate.net. Arsenophenylglycine (compound No. 418) also showed promise as a trypanocide in these early studies core.ac.uk. These comparative studies, though limited by the scientific understanding and methodologies of the era, were crucial in guiding the synthesis and testing of subsequent arsenical derivatives in Ehrlich's laboratory nih.gov.

Data from historical preclinical assessments often focused on survival rates and the observation of clinical signs in infected animals treated with different arsenical compounds. While precise quantitative data in modern formats are scarce from this historical period, the qualitative findings indicated that while this compound showed some therapeutic value and reduced toxicity compared to Atoxyl in certain models, its neurotoxicity at effective doses was a significant limitation nih.govtamildigitallibrary.inresearchgate.net.

Historical Perspectives on Chemotherapeutic Resistance Influenced by this compound Research

The research involving this compound and other early organic arsenicals provided some of the initial historical insights into the phenomenon of chemotherapeutic resistance. Observations during the testing of these compounds in preclinical models, particularly with trypanosomes, indicated that the parasites could develop resistance to the treatments nih.gov. For instance, Paul Ehrlich and Kiyoshi Shiga observed that trypanosomes developed resistance to trypan red, an observation that further fueled the investigation into organic arsenic derivatives nih.gov. While specific detailed mechanisms of resistance related directly to this compound are not as extensively documented as for later drugs like Salvarsan, the general challenges encountered in achieving complete and sustained cures with these early arsenicals highlighted the capacity of pathogens to develop reduced susceptibility to chemical agents. This early experience with resistance in the context of arsenical chemotherapy contributed to the evolving understanding that infectious agents could adapt and survive exposure to drugs, a concept that remains critically important in modern chemotherapy and antibiotic research innovationnewsnetwork.comlehigh.edu. The need for combination therapy to prevent resistance and disease recurrence was recognized even in the early 20th century with treatments like Salvarsan, building upon the lessons learned from earlier arsenicals like this compound and Atoxyl nih.gov.

Preclinical Pharmacological Investigations of Arsacetin

In Vitro Pharmacological Characterization of Arsacetin's Biological Activities

In vitro studies are fundamental in preclinical pharmacology to assess the direct biological activities of a compound in a controlled laboratory setting, often using cell cultures or isolated enzymes. mdpi.comjpionline.org While modern detailed in vitro pharmacological profiling as conducted for contemporary drug candidates is not extensively documented for this compound in readily available sources, historical accounts and limited findings provide some insight into its observed effects in early investigations.

Antioxidant Activity of this compound in Cellular Systems

Evaluation of antioxidant activity in cellular systems typically involves assessing a compound's ability to protect cells from damage induced by reactive oxygen species (ROS). mdpi.comsphinxsai.comjaper.in Various in vitro assays exist to measure antioxidant potential, such as DPPH scavenging, FRAP, and cellular antioxidant activity (CAA) assays. researchgate.netnih.govapec.orgmsdmanuals.commdpi.com However, specific detailed data from in vitro studies quantifying the antioxidant activity of this compound in cellular systems are not widely available in the consulted literature.

Anti-inflammatory Effects of this compound in Preclinical Models

Preclinical assessment of anti-inflammatory effects often utilizes in vitro models involving immune cells or cell lines stimulated to induce an inflammatory response. mdpi.comfrontiersin.orgplos.orgnih.gov Assays can measure the inhibition of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2, iNOS). mdpi.comnih.gov While anti-inflammatory properties are a common area of investigation for various compounds, specific detailed in vitro data demonstrating anti-inflammatory effects of this compound in preclinical models were not prominently found in the surveyed literature.

Antimicrobial Properties of this compound in In Vitro Assays

Modulation of Cell Proliferation by this compound in Preclinical Cell Lines

Studies investigating the effect of compounds on cell proliferation are crucial in areas like cancer research. These in vitro studies often use various cell lines and measure parameters such as cell viability, metabolic activity, or DNA synthesis. One documented finding indicates that this compound has been shown to promote the proliferation of human gastric cancer MGC-803 cells in vitro. sygnaturediscovery.com

Comparative Preclinical Pharmacology of this compound

This compound was developed as a derivative of Atoxyl with the intention of improving its therapeutic profile. Early preclinical and observational studies compared the properties of these two arsenical compounds.

This compound Versus Atoxyl: Relative Efficacy and Stability in Non-Human Systems

The comparison between this compound and Atoxyl in preclinical settings, particularly in the context of treating infectious diseases like trypanosomiasis, was a key aspect of early investigations. Paul Ehrlich's work involved the study of both compounds. It was observed that this compound was not effective in vitro, leading to the hypothesis that it required metabolic activation within the organism to exert its effects, similar to what was later found with other drugs. This contrasted with the understanding or observations of Atoxyl's activity at the time.

In comparative studies, this compound was noted to have "greater inconveniences" than Atoxyl by some investigators in early trials for trypanosomiasis, although the specific nature of these inconveniences is not detailed in terms of precise efficacy or stability metrics in non-human systems in the consulted historical accounts. Furthermore, preclinical studies in mice revealed that this compound was strongly neurotoxic, a significant factor that hindered its further development despite being a derivative of Atoxyl aimed at potentially reducing toxicity or improving efficacy. While Atoxyl was also known for its toxicity, including causing blindness researchgate.netnih.gov, the specific neurotoxic profile observed with this compound in preclinical animal models represented a distinct challenge.

Differential Biological Effects of this compound in Comparison to Other Arsenic Compounds in Gastric Cancer Cell Lines

Preclinical research has investigated the biological effects of this compound in gastric cancer cell lines, particularly in comparison to other arsenic compounds like arsenic trioxide (As₂O₃). Studies using human gastric cancer MGC-803 cells have revealed contrasting effects between this compound and As₂O₃. While As₂O₃ has been shown to inhibit the growth of MGC-803 cells by inducing apoptosis, this compound has been observed to promote cell proliferation at similar micromolar concentrations. nih.govkarger.com This proliferative effect of this compound appears to be linked to the stimulation of growth factor secretion. nih.govkarger.com

Further research into the underlying molecular mechanisms indicates that As₂O₃ and this compound exert their opposite effects through different regulatory pathways. As₂O₃ treatment in MGC-803 cells can regulate protein tyrosine kinase activity, protein tyrosine phosphorylation, and Bcl-2 protein levels, while also upregulating p53 protein. nih.govkarger.com In contrast, this compound's ability to promote cell proliferation is associated with causing opposing effects on these same factors. nih.govkarger.com These findings suggest that the differential biological outcomes of As₂O₃ and this compound in MGC-803 cells are mediated by distinct molecular mechanisms, and this compound may potentially act as a tumor promoter in this context. nih.govkarger.com

Similar opposite effects between As₂O₃ and this compound have also been observed in another gastric cancer cell line, SGC-7901, supporting the findings from MGC-803 cells. karger.com Cell cycle analysis using flow cytometry has shown that As₂O₃ treatment leads to an increase in G1 and G2–M cell populations and a decrease in the S phase population. karger.com Conversely, this compound treatment resulted in a decrease in the G1 population and an increase in the cell number during the S phase, aligning with the observed differences in their biological effects. karger.com

The contrasting actions of this compound and As₂O₃ highlight the complex and varied effects that different arsenic compounds can have on cancer cells, emphasizing the importance of understanding the specific properties and mechanisms of each compound in preclinical investigations.

Differential Effects of this compound and Arsenic Trioxide on MGC-803 Gastric Cancer Cells

| Compound | Effect on Cell Growth | Effect on Apoptosis | Effect on Protein Tyrosine Kinase Activity | Effect on Protein Tyrosine Phosphorylation | Effect on Bcl-2 Protein | Effect on p53 Protein | Effect on Cell Cycle (MGC-803) |

| Arsenic Trioxide | Inhibits | Induces | Regulates | Regulates | Regulates | Upregulates | Increase in G1/G2-M, Decrease in S |

| This compound | Promotes | - | Opposite Effects | Opposite Effects | Opposite Effects | Opposite Effects | Decrease in G1, Increase in S |

Note: Based on findings in human gastric cancer MGC-803 cells. nih.govkarger.com

Observed Effects of this compound and Arsenic Trioxide on Gastric Cancer Cell Lines

| Compound | Cell Line | Observed Effect |

| Arsenic Trioxide | MGC-803 | Inhibits growth, Induces apoptosis |

| This compound | MGC-803 | Promotes proliferation, Stimulates growth factor secretion |

| Arsenic Trioxide | SGC-7901 | Opposite effects to this compound |

| This compound | SGC-7901 | Opposite effects to Arsenic Trioxide |

Note: Based on preclinical studies. nih.govkarger.com

Molecular and Biochemical Mechanism of Action of Arsacetin

Elucidation of Arsacetin's Direct Molecular Targets

While comprehensive data specifically detailing the direct molecular targets of this compound is limited in the provided search results, research on related organoarsenic compounds and the comparative effects of this compound and arsenic trioxide offer insights. Arsenic compounds, in general, are known to interact with proteins, particularly those containing thiol groups. This interaction can affect enzyme activity and protein function. Although not a direct target of this compound, studies comparing this compound and arsenic trioxide highlight differences in their molecular interactions and subsequent cellular effects, suggesting distinct target profiles or modes of interaction karger.comnih.gov.

Bioactivation and Metabolite Formation of this compound and Their Role in Activity

The biological activity of this compound is closely linked to its bioactivation and the formation of metabolites. This compound is an N-acetylated derivative of arsanilic acid nih.govscirp.org. Research indicates that the trypanosomicidal effect of arsanilate derivatives, which include this compound, is due to reduction products in which the arsenic is in the trivalent state. The action observed in vivo is attributed to a partial reduction of the injected arsanilate derivatives. acs.org This suggests that this compound, a pentavalent organic arsenical, undergoes metabolic transformation to a more active trivalent form within the biological system. This bioactivation process, likely involving reduction, is crucial for its observed biological effects. acs.org

The concept of bioactivation, where metabolic enzymes convert drugs into reactive metabolites, is a recognized mechanism influencing drug activity and potential toxicity. nih.govnih.govresearchgate.net While the specific enzymes responsible for this compound's bioactivation are not explicitly detailed in the provided results, the principle of metabolic conversion to a trivalent arsenical is highlighted as key to its activity. acs.org

Interactive Data Table: Comparative Effects on Cellular Factors

| Cellular Factor | Arsenic Trioxide Effect | This compound Effect (vs. As2O3) | Source |

| Cell Growth | Inhibited | Promoted | karger.comnih.gov |

| Apoptosis | Triggered | Opposite effects | karger.comnih.gov |

| Protein Tyrosine Kinase Activity | Regulated | Opposite effects | karger.comnih.gov |

| Protein Tyrosine Phosphorylation | Regulated | Opposite effects | karger.comnih.gov |

| Bcl-2 Protein | Regulated | Opposite effects | karger.comnih.gov |

| p53 Protein | Upregulated | Opposite effects | karger.comnih.gov |

Structure Activity Relationship Sar Studies of Arsacetin

Fundamental Principles Governing Arsacetin's Structure-Activity Relationships

The fundamental principles governing the SAR of this compound are rooted in the early explorations of organic arsenical compounds for therapeutic purposes. Paul Ehrlich's work in this area was guided by the concept of selective toxicity, the idea that a chemical agent could be designed to target pathogens without causing undue harm to the host organism. nih.govresearchgate.netpei.de This involved systematically synthesizing and testing derivatives of parent compounds to identify structural features that enhanced efficacy against the pathogen while minimizing toxicity to the host. wikipedia.orgnih.gov

In the case of arsenicals like Atoxyl and this compound, the presence of the arsenic atom was crucial for their biological activity against microorganisms such as trypanosomes and spirochetes. However, the form and attachment of the arsenic moiety, as well as modifications to the surrounding organic structure, were found to profoundly influence both the therapeutic efficacy and the toxicity. The principle was to identify how alterations in the chemical structure affected the compound's interaction with biological targets (both parasitic and host) and its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. nih.govpei.de this compound emerged from this approach as a modification of Atoxyl, intended to improve its therapeutic index. nih.govacs.orgbmj.com

Impact of Structural Modifications on this compound's Biological Potency and Selectivity

The development of this compound from Atoxyl exemplifies the impact of structural modification on the biological profile of a compound. This compound is para-acetylaminophenylarsonic acid, differing from Atoxyl (para-aminophenylarsonic acid) by the presence of an acetyl group on the amino function. nih.govslideshare.net This seemingly minor structural change led to notable differences in its biological properties compared to the parent compound.

While Atoxyl showed antitrypanosomal activity, it was associated with significant toxicity, particularly affecting the optic nerve, leading to blindness. pei.debmj.com this compound was developed with the aim of reducing this toxicity. acs.orgbmj.com Studies indicated that this compound was generally less toxic than Atoxyl, allowing for higher doses to be administered. acs.orgbmj.com However, despite the reduced toxicity, this compound was still found to cause adverse effects, including optic nerve damage and blindness in some cases, indicating that the structural modification did not completely eliminate the undesirable organotropic effects. pei.debmj.com The biological activity of these pentavalent arsenicals is understood to be dependent on their reduction in the body to the more active trivalent arsenoxides. acs.org Thus, structural modifications could influence the rate or extent of this metabolic activation, thereby affecting potency and selectivity.

Effects of Amino Group Substituents on this compound Activity

The primary structural difference between this compound and Atoxyl lies in the acetylation of the amino group. This modification, the addition of an acetyl (CH₃CO) group to the nitrogen atom, altered the chemical properties of the compound, such as its acidity and polarity. nih.gov This change in the amino substituent was directly linked to the observed differences in toxicity and efficacy between this compound and Atoxyl. acs.orgbmj.com

While this compound was considered less toxic than Atoxyl, requiring higher doses for therapeutic effect, it was also reported to be equally effective in curing severe infections where Atoxyl could not be used at sufficient doses. acs.org This suggests that the acetyl group influenced the interaction of the molecule with biological systems, potentially affecting its distribution, metabolism, or binding to targets. The fact that this compound, like Atoxyl, was thought to require metabolic reduction to a trivalent form for activity implies that the acetyl substituent might have played a role in this conversion process or the subsequent interaction of the active metabolite with its biological targets in the parasite. acs.org

Correlation Between Aromatic Ring Modifications and Biological Effects of this compound Analogs

While the acetylation of the amino group is the defining modification leading to this compound from Atoxyl, further modifications to the aromatic ring structure of arsenicals in this class have been explored in broader SAR studies of related compounds. Although specific detailed research on systematic modifications of the aromatic ring specifically in this compound analogs is not extensively detailed in the provided search results, general SAR principles for aromatic compounds suggest that such modifications can significantly impact biological activity.

Substituents on the aromatic ring can influence the electronic distribution of the molecule, affecting its reactivity, polarity, and ability to engage in interactions with biological macromolecules like enzymes or receptors. mdpi.com Changes in steric bulk due to different substituents can also affect binding affinity and selectivity. mdpi.com In the context of arsenicals, modifications to the phenyl ring could potentially alter the compound's solubility, membrane permeability, metabolic fate (including the crucial reduction to the trivalent form), and the interaction of the active metabolite with its parasitic targets. While the search results mention the marked effect of substitutions in the benzol nucleus of organic antimony compounds nih.gov, analogous detailed SAR studies specifically for this compound's aromatic ring modifications were not prominently found.

Computational and In Silico Approaches to this compound SAR Analysis

Computational and in silico approaches have become integral tools in modern SAR analysis and drug discovery, offering efficient ways to predict biological activity, understand molecular interactions, and guide the synthesis of novel compounds. acs.orgcore.ac.uknih.gov While these methods are widely applied to various chemical classes, specific detailed applications to this compound itself are not extensively documented in the provided search results, likely due to its historical context as an early chemotherapeutic agent developed before the widespread use of these advanced computational techniques. However, the principles of these methods are relevant to understanding how the SAR of compounds like this compound could be further explored.

Application of Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. wikipedia.orgcore.ac.uknih.gov QSAR models use molecular descriptors (numerical representations of chemical structure and properties) to build predictive models. core.ac.uk

Historically, early SAR studies, including those on arsenicals, laid the groundwork for QSAR by demonstrating that systematic changes in structure led to quantifiable changes in activity. wikipedia.org While sophisticated QSAR models as they exist today were not available during the initial development of this compound, the underlying principle of correlating structural features with biological effects was central to that work. nih.gov QSAR could potentially be applied to a series of this compound analogs to build models that predict their antitrypanosomal activity or toxicity based on their molecular descriptors. This could help rationalize the observed differences between this compound and Atoxyl and guide the design of new derivatives with improved properties. QSAR has been used to rationalize the activity of other compound classes core.ac.uknih.gov, and its principles are applicable to arsenicals.

Machine Learning and Inductive Logic Programming for this compound SAR Elucidation

More advanced computational techniques, including Machine Learning (ML) and Inductive Logic Programming (ILP), offer powerful approaches for elucidating complex SARs, especially when dealing with diverse sets of compounds or intricate biological interactions. ic.ac.ukic.ac.ukdagstuhl.ded-nb.info ML algorithms can identify complex patterns in large datasets of chemical structures and biological activities that may not be apparent through traditional methods. mdpi.comdeepblock.neticeye.comarxiv.orgunibz.it ILP, a form of logic-based ML, is particularly well-suited for discovering structural rules and patterns (pharmacophores) that explain biological activity, even without requiring structural superposition of molecules. ic.ac.ukic.ac.ukdagstuhl.ded-nb.infokr.org

While the provided search results discuss the application of ML and ILP in SAR analysis for various compound sets ic.ac.ukic.ac.ukdagstuhl.ded-nb.infokr.org, there is no specific information detailing the application of these methods specifically to this compound or its analogs. However, these techniques could theoretically be employed to analyze a dataset of this compound derivatives and related arsenicals to identify key structural features or combinations of features that are predictive of their efficacy against specific pathogens or their propensity for toxicity. ILP, for instance, could potentially uncover logical rules describing the structural requirements for this compound's activity against kinetonuclei in trypanosomes, as mentioned in one source ias.ac.in. The absence of specific studies in the search results suggests that such advanced computational analyses focused solely on this compound may be limited or not widely published in the indexed literature.

Advanced Analytical Methodologies for Arsacetin Research

Chromatographic Techniques for Arsacetin Separation and Quantification

Chromatographic techniques play a vital role in separating this compound from complex mixtures and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is a widely employed method for the analysis of organic arsenicals, including compounds structurally related to this compound, such as Acetarsone nih.govuni.lu. HPLC systems typically utilize a stationary phase and a mobile phase to achieve separation based on the differential interactions of the analyte with these phases. For benzenearsonates, analyses have been conducted using HPLC with detection in the ultraviolet/visible (UV/Vis) range, where the absorbance values exhibit linearity with respect to concentration nih.govuni.lu. Concentrations are determined by comparing sample responses to those of analytically prepared commercial standards nih.govuni.lu.

While specific detailed protocols for this compound HPLC analysis were not extensively detailed in the provided literature, the principles applied to related benzenearsonates are highly relevant. The choice of stationary phase (e.g., C-18 columns) and mobile phase composition (e.g., ammonium (B1175870) acetate (B1210297) buffer) are critical parameters that would be optimized for this compound to achieve adequate separation and peak characteristics nih.gov.

Thin Layer Chromatography (TLC) is another chromatographic technique that can be used for assessing the purity of synthesized compounds, including aryl amide derivatives which share some structural features with this compound. While primarily a qualitative or semi-quantitative technique, TLC can provide a rapid assessment of the number of components in a sample.

The broader field of arsenic speciation analysis utilizes various chromatographic methods, including anion exchange, cation exchange, reversed-phase, ion pair, and size exclusion chromatography, among others. The selection of the appropriate technique depends on the physicochemical properties of the specific arsenic species being analyzed. This highlights the importance of considering the chemical nature of this compound when developing chromatographic methods for its analysis.

Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound

Spectroscopic methods provide invaluable information regarding the structure and purity of this compound. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 1H NMR), and Mass Spectrometry (MS) are commonly used for the structural elucidation and confirmation of synthesized organic compounds, including those with aryl amide functionalities similar to this compound.

Mass spectrometry, including techniques like ionization mass spectrometry and Electrospray Ionization (ESI) mass spectrometry, has been instrumental in characterizing related arsenicals, revealing details about their molecular composition and structure. For this compound, MS would provide information about its molecular weight and fragmentation pattern, aiding in its positive identification and the detection of potential impurities.

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the spectrum. This compound, possessing an aromatic ring and an arsenic moiety, is expected to exhibit characteristic UV-Vis absorption properties. As seen with related compounds, UV-Vis detection is frequently coupled with HPLC for quantification nih.govuni.lu. The selection of the appropriate wavelength, typically the wavelength of maximum absorbance, is crucial for achieving optimal sensitivity in UV-Vis spectroscopic analysis. Spectroscopic methods in general are considered accurate and convenient for analysis.

Bioanalytical Approaches for Studying this compound in Complex Biological Matrices

Analyzing this compound in biological matrices, such as cell culture media or potentially biological fluids, presents unique challenges due to the complexity of the matrix composition. Bioanalytical methods are specifically designed for the reliable detection and quantification of analytes in such samples.

HPLC with UV-Vis detection has been applied to the analysis of benzenearsonates, including this compound, in cell culture media nih.govuni.lu. This demonstrates the applicability of chromatographic techniques coupled with spectroscopic detection for analyzing this compound in a biological context.

General bioanalytical workflows for drugs in biological matrices often involve sample preparation steps to isolate the analyte of interest and remove interfering substances. Common techniques include protein precipitation or solid phase extraction (SPE) before chromatographic analysis. The complexity and variability of biological matrices necessitate careful method development and validation to ensure accuracy and selectivity. Techniques like LC-MS/MS are also widely used in bioanalysis due to their high sensitivity and specificity, which would be beneficial for detecting and quantifying this compound and its potential metabolites in biological samples.

The sample matrix significantly influences bioanalytical method performance, and it is essential to assess potential interferences from endogenous compounds. This often involves analyzing blank matrix samples from multiple sources to ensure method selectivity.

Method Validation and Quality Control in this compound Analytical Studies

Ensuring the reliability and accuracy of analytical results for this compound requires rigorous method validation and ongoing quality control. Analytical method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. This is a critical requirement in pharmaceutical and scientific laboratories, adhering to guidelines from regulatory bodies such as the ICH and USP.

Key validation parameters that must be evaluated include:

Accuracy: How close the test results are to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitability.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Ruggedness: The degree of reproducibility of test results under a variety of normal testing conditions.

Chemical Biology Applications in Arsacetin Research

Arsacetin as a Chemical Probe for Dissecting Biological Processes

This compound, an organoarsenic compound, holds potential as a chemical probe to investigate and elucidate complex biological processes, particularly in the context of trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. The historical use of arsenicals, including derivatives of atoxyl from which this compound is derived, in treating sleeping sickness suggests specific interactions with trypanosomal biology. nih.govnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and this compound's structure allows for modifications that could enable its use in dissecting cellular pathways.

The efficacy of arsenicals against trypanosomes points to unique biochemical pathways within the parasite that are susceptible to these compounds. By employing this compound as a probe, researchers could potentially identify and characterize these parasite-specific processes. This involves synthesizing this compound analogues with reporter tags, such as fluorescent molecules or affinity labels, which would allow for the visualization and isolation of its molecular targets within the parasite. Understanding these interactions at a molecular level is crucial for deciphering the mechanisms of drug action and resistance. The development of such probes would facilitate the study of drug uptake, metabolism, and localization within the parasite, providing valuable insights into the biology of Trypanosoma.

High-Throughput Screening Platforms for this compound Derivative Discovery

High-throughput screening (HTS) platforms are essential for the discovery of new and improved derivatives of this compound with enhanced efficacy and reduced toxicity. scdiscoveries.comsyngeneintl.com These platforms enable the rapid testing of large libraries of chemical compounds for their ability to inhibit the growth of or kill trypanosomes. plos.orgscienceopen.com For this compound derivative discovery, a typical HTS campaign would involve the following key components:

Compound Libraries: Diverse chemical libraries, including those containing organoarsenic compounds and other scaffolds, would be screened. These libraries can be generated through combinatorial chemistry or sourced from existing collections. rsc.org

Assay Development: A robust and automated assay is crucial for HTS. For antitrypanosomal drug discovery, this often involves the use of transgenic parasite lines that express a reporter gene, such as luciferase or β-galactosidase. plos.org The activity of the reporter enzyme serves as a proxy for parasite viability, allowing for a quantitative measurement of a compound's effect.

Automation and Miniaturization: HTS platforms utilize robotics and liquid handling systems to perform assays in a miniaturized format (e.g., 384- or 1536-well plates). mdpi.commdpi.com This increases the throughput and reduces the cost of screening.

Data Analysis: Sophisticated data analysis software is used to process the large volumes of data generated from HTS and to identify "hits"—compounds that exhibit significant activity against the parasite. syngeneintl.com

The goal of screening for this compound derivatives would be to identify compounds with improved therapeutic profiles, such as increased potency against drug-resistant strains of trypanosomes and a better safety profile compared to existing arsenicals.

Table 1: Components of a High-Throughput Screening Platform for this compound Derivatives

| Component | Description |

|---|---|

| Compound Library | A diverse collection of chemical compounds, including arsenical and non-arsenical structures, to be tested for anti-trypanosomal activity. |

| Assay System | Typically involves a genetically modified strain of Trypanosoma expressing a reporter gene (e.g., luciferase) to measure parasite viability. |

| Liquid Handling | Automated robotic systems for dispensing compounds and reagents into microplates. |

| Plate Reader | An instrument to detect the signal from the reporter assay (e.g., luminescence, fluorescence). |

| Data Analysis Software | To process raw data, calculate activity, and identify potent compounds ("hits"). |

Target Identification Strategies for this compound Using Chemical Proteomics

Identifying the molecular targets of this compound within the parasite is critical to understanding its mechanism of action and can guide the development of more selective drugs. Chemical proteomics offers a powerful set of strategies for this purpose. mdpi.comnih.govnih.gov These approaches aim to identify the proteins that directly interact with a small molecule like this compound. nih.govresearchgate.net

A common strategy involves the synthesis of an this compound-based chemical probe. researchgate.net This probe would typically feature two key modifications:

A reactive group: This group is designed to form a covalent bond with the target protein upon binding.

A reporter tag: This tag, often biotin (B1667282) or an alkyne, allows for the enrichment and subsequent identification of the protein-probe complex.

The general workflow for target identification of this compound using chemical proteomics would be as follows:

Probe Synthesis: An this compound derivative is synthesized with a reactive group and a reporter tag.

Cellular Labeling: The probe is incubated with live trypanosomes or a lysate of the parasites.

Affinity Purification: The protein-probe complexes are captured using an affinity resin that binds to the reporter tag (e.g., streptavidin beads for a biotin tag). researchgate.net

Mass Spectrometry: The captured proteins are identified using mass spectrometry-based proteomics. nih.gov

Competitive profiling is another valuable approach. In this method, a library of compounds is screened for their ability to compete with a broad-spectrum probe for binding to cellular proteins. This can help to identify compounds that bind to specific targets without the need to synthesize a dedicated probe for each compound.

Integrating Bioorthogonal Chemistry Principles in this compound-Based Probes

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org Integrating these principles into the design of this compound-based probes offers significant advantages for studying its interactions in a cellular context. nih.govnih.govnih.gov

A key application of bioorthogonal chemistry in this context is the "tag-then-capture" approach. mdpi.com Instead of using a bulky reporter tag like biotin directly on the this compound probe, a small, bioorthogonal handle, such as an alkyne or an azide, is incorporated. otago.ac.nz This minimally modified probe is then introduced to the biological system. After the probe has bound to its target, a reporter molecule containing the complementary bioorthogonal group is added. The two groups then react specifically and efficiently, allowing for the visualization or enrichment of the target protein. researchgate.netnih.gov

The advantages of this approach include:

Reduced steric hindrance: The small size of the bioorthogonal handle is less likely to interfere with the binding of the this compound probe to its target protein.

Improved cell permeability: Probes with smaller modifications often have better cell penetration.

Temporal control: The reporter molecule can be added at a specific time point, allowing for the study of dynamic processes.

The development of this compound-based probes that incorporate bioorthogonal chemistry would represent a significant advancement in the tools available to study the chemical biology of this important class of compounds.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound |

Future Directions and Emerging Research Paradigms for Arsacetin Studies

Exploration of Novel Preclinical Disease Models for Arsacetin

The development and utilization of appropriate preclinical disease models are crucial for evaluating the potential of this compound and other arsenic compounds. While traditional animal models have been used to study arsenic toxicity and carcinogenicity, there is a growing need for novel models that better mimic specific human diseases and allow for a more nuanced understanding of this compound's effects nih.govnih.govoup.com.

Existing research on arsenic compounds has utilized various animal models, including rodents (rats and mice) and larger mammals, to study carcinogenicity and other health effects nih.govoup.com. Some successful models have been developed using common strains of mice or rats to study the tumorigenic effects of organic arsenic compounds like dimethylarsinic acid (DMA), a major metabolite of inorganic arsenicals nih.govnih.gov. However, replicating the precise mechanisms of human arsenic carcinogenicity in animal models has historically been challenging nih.gov.

Future directions could involve exploring genetically modified animal models that are predisposed to specific diseases potentially targeted by this compound, such as certain cancers or inflammatory conditions. For instance, models for studying neurodegenerative diseases or glycogen (B147801) storage diseases are being developed and refined, offering potential avenues for investigating the impact of arsenic compounds on these conditions nih.govtaconic.commdpi.com. The use of humanized mouse models, which incorporate human cells or tissues, could also provide more relevant insights into human responses to this compound transcurebioservices.com. Furthermore, exploring a wider range of species, such as zebrafish, which have been used in arsenic toxicity studies, might offer advantages for high-throughput screening and developmental studies oup.comresearchgate.net.

The focus will likely be on developing models that allow for the investigation of this compound's effects on specific molecular pathways and disease progression, moving beyond general toxicity assessments. This includes models for studying the interaction of arsenic with other factors, such as diet, which has been shown to influence the metabolic impact of arsenic exposure in mouse models of fatty liver disease nih.gov.

Advanced Omics Technologies in Understanding this compound's Biological Impact

Omics technologies, including proteomics and metabolomics, offer powerful tools for comprehensive, large-scale analysis of biological systems and are increasingly being applied to understand the impact of various compounds, including arsenicals humanspecificresearch.orgresearchgate.netresearchgate.net. These technologies can provide detailed insights into the molecular changes induced by this compound exposure, helping to identify biomarkers, understand mechanisms of action, and predict potential effects.

Proteomic Profiling in Response to this compound Exposure

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions humanspecificresearch.orgresearchgate.net. Applying proteomic profiling to this compound studies can help identify which proteins are affected by exposure, providing clues about the cellular pathways and processes that are modulated. Studies on other arsenic compounds have demonstrated the utility of proteomics in revealing altered protein expression related to various biological processes.

For example, proteomic analysis in zebrafish exposed to sodium arsenite identified changes in proteins involved in fibrosis and lipid uptake, with gender-specific differences observed oup.comresearchgate.net. Another study using SWATH proteomics technology investigated the mechanism of arsenic-induced lung injury in rats, revealing abnormal expression of proteins related to metabolism, immunity, and cellular processes researchgate.net. Proteomic studies have also been used to understand arsenic neurotoxicity, showing dysregulation of proteins involved in energy metabolism, apoptosis, and synaptic function in rat hippocampi researchgate.net.

Future this compound research can leverage these proteomic approaches to:

Identify specific protein targets of this compound.

Map the protein interaction networks affected by this compound.

Discover protein biomarkers of this compound exposure or response.

Elucidate the molecular mechanisms underlying this compound's effects in relevant preclinical models.

Quantitative proteomic techniques, such as TMT labeling and LC-MS/MS analysis, can provide detailed information on changes in protein abundance following this compound exposure frontiersin.org. Studies focusing on specific cellular compartments or protein types (e.g., nuclear matrix proteins) could offer more targeted insights figshare.com.

Research findings from proteomic studies on arsenic compounds highlight the complexity of their interactions with cellular proteins. A study exploring arsenic-bound proteins in the Protein Data Bank identified that cysteine, glutamic acid, aspartic acid, serine, and arginine frequently interact with arsenic rsc.org.

An example of proteomic findings in arsenic research is provided in the table below, summarizing altered protein expression in arsenic-exposed zebrafish liver:

| Protein | Fold Change (Male) | Fold Change (Female) | Involved Pathway/Process |

| Hydroxysteroid dehydrogenase like 2 (HSDL2) | Decreased | Decreased | Lipid metabolism |

| Other proteins | Varied | Varied | Lipid metabolism, Transport, Fibrosis |

Note: This table is illustrative, based on findings from a study on sodium arsenite in zebrafish oup.comresearchgate.net. Specific fold changes and a comprehensive list of proteins would require dedicated this compound proteomic studies.

Metabolomic Analysis of this compound's Effects

Metabolomics is the comprehensive analysis of metabolites within biological samples, providing a snapshot of the metabolic state of an organism or cell humanspecificresearch.orgresearchgate.net. Metabolomic analysis can reveal how this compound exposure perturbs metabolic pathways, offering functional insights into its biological effects. Studies on arsenic exposure have demonstrated the sensitivity of the metabolome to arsenic-induced changes.

Chronic arsenic exposure has been associated with alterations in lipid metabolomes, amino acids, and arsenic metabolites in animal models, highlighting disruptions in essential metabolic pathways nih.gov. Studies in mice exposed to arsenic-contaminated drinking water have shown distinct hepatic metabolomic profiles, with changes in fatty acid metabolites and amino acids nih.gov. Urinary metabolomics has also been used to identify arsenic-related metabolic alterations and potential dose-dependent biomarkers in human cohorts acs.org.

Metabolomic studies on arsenic compounds have identified changes in various metabolic pathways, including:

Lipid metabolism nih.govnih.gov

Amino acid metabolism (e.g., changes in taurine, threonine, methionine, isoleucine, leucine, arginine, lysine, glycine) nih.govnih.gov

Carbohydrate metabolism (e.g., alterations in genes related to glucose transport and metabolism) nih.gov

Tryptophan metabolism researchgate.net

Phenylalanine and tyrosine metabolism mdpi.com

Future this compound research utilizing metabolomics can aim to:

Identify specific metabolic pathways affected by this compound.

Discover metabolite biomarkers of this compound exposure or response.

Understand the functional consequences of this compound-induced protein changes on cellular metabolism.

Investigate the interplay between this compound and other metabolic stressors.

Techniques such as ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) and GC×GC-TOF MS can be employed for comprehensive metabolomic profiling nih.govresearchgate.net.

Research has shown that arsenic exposure can lead to both increases and decreases in the abundance of various metabolites. For instance, a study on arsenic-exposed mice found decreases in short-chain and medium-chain fatty acid metabolites and glycine, while cysteine, lysine, and citric acid were increased nih.gov.

An example of metabolomic findings in arsenic research is illustrated in the table below, summarizing some metabolic changes observed in arsenic-exposed mice:

| Metabolite Class | Example Metabolites Affected | Direction of Change (Example) | Relevant Pathway (Example) |

| Fatty Acids | Short-chain, Medium-chain | Decreased | Lipid metabolism |

| Amino Acids | Glycine | Decreased | Amino acid metabolism |

| Amino Acids | Cysteine, Lysine | Increased | Amino acid metabolism |

| Citric Acid Cycle Intermediate | Citric Acid | Increased | Energy metabolism |

Note: This table is illustrative, based on findings from studies on arsenic exposure in mice nih.govnih.gov. Specific changes induced by this compound would require dedicated metabolomic studies.

Rational Design and Development of New this compound-Based Agents

The rational design and development of new arsenic-based agents represent a significant future direction, building upon the understanding gained from preclinical studies and omics analyses tandfonline.comgoogle.commdpi.com. The goal is to design compounds with improved efficacy, reduced toxicity, and enhanced targeting capabilities compared to existing arsenic compounds.

This involves understanding the structure-activity relationships of arsenic compounds and designing molecules that can selectively interact with specific biological targets identified through omics studies or other research mdpi.comxmu.edu.cnnih.gov. Strategies could include:

Modifying the chemical structure of this compound to alter its pharmacokinetic properties, cellular uptake, or target binding mdpi.com.

Developing pro-drugs of this compound that are activated specifically in target tissues or cells.

Conjugating this compound to targeting ligands (e.g., antibodies, peptides, or small molecules) that direct the drug to specific cell types or receptors mdpi.com.

Encapsulating this compound in delivery systems, such as nanoparticles or liposomes, to improve its stability, reduce systemic toxicity, and enhance delivery to target sites google.comaacrjournals.orgaacrjournals.orgnih.gov. Research on arsenic trioxide, for example, has explored nanoparticulate formulations to enhance therapeutic efficacy in solid tumors aacrjournals.orgaacrjournals.orgnih.gov.

The rational design process is informed by detailed knowledge of how arsenic interacts with proteins and other biomolecules rsc.org. Understanding the structural features that contribute to desired biological activity and unwanted toxicity is crucial xmu.edu.cnnih.gov. Computational approaches, such as Density Functional Theory (DFT) studies, can provide valuable insights into the properties and reactivity of arsenic compounds, aiding in the design of new agents ekb.eg.

Recent research on the rational design of arsenic-based agents has explored the use of aliphatic trivalent arsenicals as reversible covalent warheads for targeted kinase inhibition, demonstrating a promising strategy for non-APL cancer treatment xmu.edu.cn. Another approach involves conjugating organic arsenic compounds with moieties like thiourea (B124793) and D-glucose derivatives to enhance selectivity and reduce toxicity mdpi.com.

The development of new this compound-based agents will likely involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, in vitro screening, and evaluation in relevant preclinical models. The aim is to create compounds that harness the therapeutic potential of arsenic while minimizing its adverse effects.

Q & A

[Basic] What are the established synthesis protocols for Arsacetin, and how can researchers ensure reproducibility in its preparation?

To synthesize this compound with reproducibility, follow these methodological steps:

- Reagent preparation : Use high-purity sodium arsenate and acetylsalicylic acid derivatives, as per historical protocols .

- Reaction conditions : Optimize pH (6.5–7.5) and temperature (80–90°C) to avoid side reactions. Document deviations rigorously .

- Purification : Employ recrystallization in ethanol-water mixtures, validated by melting point analysis and HPLC (>96% purity) .

- Characterization : Include FT-IR for functional groups and elemental analysis for arsenic content .

[Basic] Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and stability?

- HPLC-DAD : Use C18 columns with a mobile phase of acetonitrile:0.1% formic acid (70:30) to assess purity and degradation products .

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to confirm structural integrity and detect hydrolytic byproducts .

- Stability testing : Accelerated stability studies (40°C/75% RH) with periodic sampling over 30 days, analyzed via UV-Vis spectroscopy .

[Advanced] How can researchers resolve contradictions in historical vs. contemporary pharmacological data on this compound's efficacy?

- Systematic comparison : Replicate historical assays (e.g., in vivo syphilis models) using modern controls and standardized metrics .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences across studies, accounting for era-specific biases .

- Mechanistic reevaluation : Use molecular docking to test historical claims of arsenic-target interactions against current protein databases .

[Advanced] What in vitro and in vivo models are appropriate for reinvestigating this compound's mechanism of action in modern therapeutic contexts?

- In vitro : Human macrophage cell lines (e.g., THP-1) exposed to Treponema pallidum antigens, with cytokine profiling (ELISA) to assess immunomodulatory effects .

- In vivo : Transgenic mouse models (e.g., HLA-DR4) infected with syphilis spirochetes, evaluating bacterial load reduction via qPCR .

- Dose optimization : Use factorial design experiments to identify synergistic effects with penicillin derivatives .

[Methodological] What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ calculations) using tools like GraphPad Prism .

- Uncertainty quantification : Bootstrap resampling to estimate confidence intervals for LD₅₀ values .

- Covariate adjustment : ANCOVA to control for confounding variables (e.g., animal weight, baseline arsenic levels) .

[Advanced] How should researchers design comparative studies between this compound and newer antisyphilitic agents to assess relative pharmacokinetic profiles?

- Crossover design : Administer this compound and control drugs (e.g., doxycycline) to the same cohort, with washout periods to minimize carryover effects .

- Bioanalytical validation : LC-MS/MS for simultaneous quantification of arsenic species and antibiotics in plasma .

- Parameter comparison : Compute AUC₀–24 and Cmax ratios with 90% confidence intervals for bioequivalence testing .

[Methodological] What strategies are critical for conducting systematic literature reviews on this compound's historical applications and limitations?

- Search strategy : Use Boolean terms ("this compound" AND "antisyphilitic") in PubMed, Web of Science, and JSTOR, filtering for pre-1950 studies .

- Bias assessment : Apply the ROBINS-I tool to evaluate confounding in non-randomized historical trials .

- Data extraction : Tabulate dosing regimens, efficacy endpoints, and adverse events into a standardized matrix for cross-study analysis .

[Basic] What are the key considerations for optimizing extraction protocols from biological matrices in this compound pharmacokinetic studies?

- Matrix selection : Use heparinized plasma over serum to avoid arsenic binding to clot proteins .

- Extraction solvents : Methanol:acetonitrile (50:50) with 0.1% formic acid for maximal recovery (>85%) .

- Quality controls : Spike-and-recovery experiments at low, medium, and high concentrations to validate method accuracy .

[Advanced] How can computational chemistry tools be integrated with experimental data to model this compound's structure-activity relationships?

- Docking simulations : Use AutoDock Vina to predict binding affinities for arsenic with bacterial thioredoxin reductase .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .

- Experimental validation : Compare computational Kd values with surface plasmon resonance (SPR) measurements .

[Methodological] What quality control criteria should be implemented when validating this compound quantification methods in heterogeneous samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.